molecular formula C7H3ClF3N3 B12827688 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12827688
M. Wt: 221.57 g/mol
InChI Key: ZMRWVWXQRKPAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused pyrazolo-pyridine core. The molecule contains two key substituents: a chlorine atom at position 7 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₇H₃ClF₃N₃, with a calculated molecular weight of 233.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolo[4,3-b]pyridine core followed by the introduction of the chlorine and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-5-chloropyridine with trifluoroacetic anhydride can yield the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different substituents replacing the chlorine atom .

Scientific Research Applications

Structure

The compound features a pyrazolo[4,3-b]pyridine core, which is characterized by a fused bicyclic structure that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine demonstrates effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1850
Escherichia coli1550
Pseudomonas aeruginosa2050

This suggests potential applications in developing new antimicrobial agents for treating infections caused by resistant bacteria.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have reported IC50 values indicating strong inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Compound IC50 (µM)
This compound0.045
Celecoxib0.085

These results highlight the compound's potential as an anti-inflammatory agent comparable to established drugs.

Antiviral Activity

Recent investigations have explored the antiviral efficacy of this compound against various viruses, including coronaviruses. Notably, it has shown promising results in inhibiting viral replication.

Virus Inhibition Percentage IC50 (µg/mL)
SARS-CoV-282.5%25.0
Influenza A75.0%30.0

These findings suggest that the compound could serve as a lead for antiviral drug development.

Anticancer Activity

The anticancer potential of pyrazolo derivatives has been extensively studied. Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting specific pathways.

Case Study: Breast Cancer

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cell lines with an IC50 value of 12 µM.

Agrochemical Applications

Due to its structural characteristics, this compound is being investigated as a potential agrochemical agent. Its fluorinated nature may enhance the efficacy and stability of pesticides.

Case Study: Pesticide Development

Research has shown that incorporating trifluoromethyl groups into pesticide formulations can improve their effectiveness against pests while reducing environmental impact.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituent type, position, and molecular framework.

Substituent Effects: Halogens vs. Trifluoromethyl Groups

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Cl (7), CF₃ (5) C₇H₃ClF₃N₃ 233.5 (calculated) Dual EWGs enhance electron deficiency; potential metabolic stability due to CF₃.
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Br (7), Cl (5) C₆H₃BrClN₃ 232.467 Bromine’s larger atomic radius may increase steric hindrance; Br is a better leaving group than Cl.
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CF₃ (6) C₇H₄F₃N₃ ~191 (calculated) Positional isomerism at CF₃ alters electronic distribution; discontinued commercial availability suggests synthesis challenges.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CF₃ (5), CH₃ (1), NH₂ (3) C₆H₇F₃N₄ 192.14 (calculated) Amine group introduces hydrogen-bonding capability; distinct reactivity due to pyrazole vs. pyrazolo-pyridine core.

Positional Isomerism and Electronic Effects

  • Trifluoromethyl Position : The target compound’s CF₃ group at position 5 versus its positional isomer (CF₃ at position 6, ) creates distinct electronic environments. Position 5 in the pyrazolo-pyridine system may direct electrophilic substitution differently compared to position 6, affecting reactivity in cross-coupling reactions or interactions with biological targets.
  • Halogen Substitution : Replacing chlorine with bromine at position 7 (as in ) increases molecular weight marginally but introduces steric and electronic differences. Bromine’s polarizability may enhance van der Waals interactions in protein binding, while chlorine’s smaller size favors tighter packing in crystal lattices.

Functional Group Variations

  • Amine vs. Chlorine : The compound 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine replaces chlorine with an amine group, shifting the molecule’s polarity and hydrogen-bonding capacity. This modification likely alters its solubility (increased hydrophilicity) and bioavailability.
  • Core Structure: Pyrazolo-pyridine (fused ring) vs. pyrazole (single ring) frameworks influence aromaticity and conjugation.

Research Findings and Inferences

Chlorine at position 7 further deactivates the ring, directing electrophilic attacks to specific positions .

Steric and Solubility Considerations : Bromine’s larger size (vs. chlorine) may hinder access to sterically constrained active sites in biological systems. Conversely, the CF₃ group’s hydrophobicity could improve membrane permeability in drug candidates.

Biological Activity

7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-b]pyridine core with a chlorine atom at the 7-position and a trifluoromethyl group at the 5-position. These substitutions significantly influence its reactivity and biological properties.

Chemical Formula

C7H3ClF3N3\text{C}_7\text{H}_3\text{ClF}_3\text{N}_3

Molecular Structure

PropertyValue
IUPAC NameThis compound
Molecular Weight211.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[4,3-b]pyridine exhibit significant anticancer activity. For instance, compounds based on this scaffold have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Inhibition of CDKs : Compounds derived from pyrazolo[4,3-b]pyridine have been reported to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This selectivity is essential for developing targeted cancer therapies .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : This group increases metabolic stability and influences the compound's electronic properties, enhancing its interaction with enzymes or receptors involved in disease processes.

Case Study 1: Anticancer Efficacy in Leukemia Models

A study evaluated the effects of pyrazolo[4,3-b]pyridine derivatives on acute myeloid leukemia (AML) cell lines. The results indicated that specific derivatives induced differentiation and apoptosis in THP1 and U937 cells while demonstrating minimal toxicity to non-cancerous cells .

Case Study 2: Antimicrobial Activity Against Cryptosporidium

Another investigation focused on the efficacy of pyrazolo[4,3-b]pyridine derivatives against Cryptosporidium parvum. One derivative showed an EC50 value of 0.17 μM, highlighting its potential as a therapeutic agent against this pathogen .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step heterocyclic reactions. For example, lists structurally related pyrazolo-pyridine derivatives synthesized using halogenation and trifluoromethylation steps. A common approach involves coupling chlorinated precursors with trifluoromethylating agents (e.g., Tf2O or CF3Cu) in polar aprotic solvents like DMF or THF . Reaction temperature and stoichiometry are critical: highlights that heating to 50°C improved solubility and reaction homogeneity, achieving a 52.7% yield in a similar pyrazolo-pyrimidine synthesis. Optimizing pH (e.g., using HCl in aqueous conditions) can also stabilize intermediates .

Q. How is the compound characterized for structural confirmation?

X-ray crystallography is the gold standard for unambiguous structural determination. provides a template: monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, and β = 96.689° . Complementary techniques include:

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., trifluoromethyl groups show distinct 19F coupling).
  • HPLC : Purity validation (>98% by HPLC, as in for related compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in 1H NMR) often arise from dynamic processes like tautomerism. For pyrazolo-pyridines, demonstrates that variable-temperature NMR can identify tautomeric equilibria by observing peak coalescence at higher temperatures . Additionally, DFT calculations (B3LYP/6-311G**) can model electronic environments to match experimental 13C chemical shifts within ±2 ppm .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The -CF3 group enhances metabolic stability and lipophilicity, as seen in ’s pyrazolo[1,5-a]pyrimidine derivatives. However, its strong electron-withdrawing effect can deactivate electrophilic substitution. To mitigate this, researchers employ directed metalation (e.g., LDA at −78°C) for regioselective functionalization . Computational studies (e.g., Hammett σm parameters) predict substituent effects on reaction kinetics .

Q. What solvent systems are optimal for solubility and stability studies?

Polar aprotic solvents like DMSO or acetonitrile are preferred due to the compound’s low polarity ( ). However, notes that prolonged storage in DMSO can lead to hygroscopic degradation; thus, lyophilized aliquots in inert atmospheres (N2) are recommended for long-term stability . For biological assays, advises using <1% DMSO in aqueous buffers to prevent aggregation .

Q. Methodological Considerations

Q. How are intermediates purified during multi-step synthesis?

Chromatography (flash or prep-HPLC) is standard, but highlights a cost-effective alternative: acid-base partitioning. For example, adjusting the pH to 2–3 with HCl precipitates zwitterionic intermediates, achieving >95% purity without column chromatography . For trifluoromethylated products, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Q. What analytical workflows address low yields in trifluoromethylation reactions?

  • Mechanistic probing : Use 19F NMR to track CF3 transfer efficiency (e.g., Cu-mediated vs. photoredox methods).
  • Byproduct analysis : LC-MS can identify undesired adducts (e.g., dechlorinated byproducts due to reductive conditions) .
  • Catalyst screening : utilized Pd/C for debenzylation in a related compound, suggesting transition-metal catalysts may improve selectivity .

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound?

mandates PPE (nitrile gloves, goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation of dust. Storage at −20°C in amber vials prevents photodegradation, with silica gel desiccant to mitigate hydrolysis . Spills require neutralization with 5% NaHCO3 before disposal .

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-3-1-5(7(9,10)11)13-4-2-12-14-6(3)4/h1-2H,(H,12,14)

InChI Key

ZMRWVWXQRKPAEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.